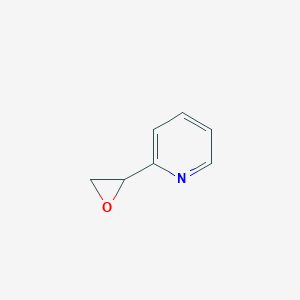

2-(Oxiran-2-yl)pyridine

Beschreibung

Significance of Epoxide and Pyridine (B92270) Moieties in Organic Chemistry

The importance of 2-(Oxiran-2-yl)pyridine in academic research is rooted in the distinct and synergistic properties of its two core functional groups: the epoxide ring and the pyridine nucleus.

The Epoxide Moiety: Epoxides, or oxiranes, are three-membered cyclic ethers characterized by a highly strained ring structure. numberanalytics.comnumberanalytics.com This ring strain makes them susceptible to ring-opening reactions when attacked by a wide array of nucleophiles, including water, alcohols, amines, and thiols. numberanalytics.comallen.in This reactivity is a cornerstone of their utility in organic synthesis, allowing for the stereospecific and regioselective introduction of various functional groups and the construction of complex molecular architectures. numberanalytics.comrsc.org Epoxides are crucial intermediates in the synthesis of natural products, pharmaceuticals, and polymers. numberanalytics.comyoutube.com Their ability to be converted into a diverse range of functionalities makes them indispensable tools for synthetic chemists. numberanalytics.com

The Pyridine Moiety: The pyridine ring is a six-membered aromatic heterocycle containing a nitrogen atom. This nitrogen atom imparts basicity and unique electronic properties to the ring, making it a privileged scaffold in medicinal chemistry. rsc.orgnih.gov Pyridine and its derivatives are found in numerous natural products, including alkaloids and vitamins, and are integral components of over 7,000 existing drug molecules. rsc.org The presence of a pyridine ring in a drug candidate can enhance its biochemical potency, metabolic stability, cellular permeability, and binding to target proteins. rsc.orgnih.gov Consequently, pyridine derivatives have been developed for a wide range of therapeutic applications, including as anticancer, antimicrobial, and antiviral agents. rsc.orgresearchgate.net

The combination of the reactive epoxide and the biologically significant pyridine moiety in a single molecule, as seen in this compound, creates a powerful building block for the synthesis of novel compounds with potential applications in materials science and drug discovery.

Overview of Research Trajectories for this compound

Research involving this compound has primarily focused on its synthetic accessibility and its utility as a versatile intermediate for creating more complex molecular structures.

Synthesis: The synthesis of this compound and its substituted analogues is a key area of investigation. Common synthetic strategies involve the epoxidation of a corresponding vinylpyridine, often using peracids like meta-chloroperoxybenzoic acid (m-CPBA). Another prevalent method is the reaction of a pyridine derivative with epichlorohydrin (B41342) under basic conditions, where the pyridine nitrogen acts as a nucleophile. smolecule.com Researchers continually seek to develop more efficient, selective, and environmentally benign synthetic routes. For instance, recent studies have explored organocatalytic asymmetric epoxidation to produce enantiomerically pure forms of these compounds.

Reactivity and Applications: The primary research trajectory for this compound revolves around the exploitation of its epoxide ring's reactivity. The ring-opening of the epoxide is a central theme, as it provides a gateway to a diverse range of functionalized pyridine derivatives.

Nucleophilic Ring-Opening: The reaction of the epoxide ring with various nucleophiles is extensively studied. This allows for the introduction of different functional groups at the carbon atoms of the original oxirane ring. For example, reaction with amines or thiols leads to the formation of amino alcohols or thioalcohols, respectively. smolecule.com These reactions are often regioselective, with the nucleophile preferentially attacking the less sterically hindered carbon of the epoxide under basic or neutral conditions. libretexts.org

Tandem Reactions: A significant area of research involves the development of tandem or one-pot reactions where the ring-opening of the epoxide is coupled with another reaction. A notable example is the synthesis of pyrido rsc.orgenpress-publisher.comoxazocines from chloro-substituted 3-(oxiran-2-yl)pyridines and ethanolamines. rsc.org In this process, a nucleophilic substitution (SN2) type ring-opening of the epoxide by the amino group is followed by an intramolecular aromatic nucleophilic substitution (SNAr) type etherification, all under additive-free conditions. rsc.org

Polymer Chemistry: The bifunctional nature of pyridine epoxides makes them valuable monomers in polymer synthesis. The epoxide group can undergo ring-opening polymerization to form polyethers, while the pyridine nitrogen can be used for further functionalization or to influence the polymer's properties. Research has explored the use of pyridine-based porous organic polymers for applications such as catalysis. researchgate.net

Medicinal Chemistry: While direct therapeutic applications are not the primary focus of many studies on the parent compound, its derivatives are of significant interest. The combination of the pyridine nucleus, known for its role in drug-receptor interactions, and the versatile handle provided by the epoxide ring makes this compound a valuable scaffold for the synthesis of potential drug candidates. smolecule.com For instance, derivatives have been investigated for their potential herbicidal and pharmaceutical properties. smolecule.com A recent study detailed the synthesis and in-silico analysis of a complex indolin-2-one derivative incorporating an oxiran-2-ylmethyl group, highlighting its potential as a drug-like candidate with favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. researchgate.net

Below is a table summarizing key research findings related to the reactions of pyridine-epoxide compounds.

| Reactant(s) | Reagents/Conditions | Product Type | Research Focus |

| Chloro-substituted 3-(oxiran-2-yl)pyridines, ethanolamines | DMSO, 90°C, 18h | Pyrido rsc.orgenpress-publisher.comoxazocines | Development of a one-pot, additive-free tandem reaction for synthesizing fused heterocyclic systems. rsc.org |

| 2-Methyl-6-(oxiran-2-yl)pyridine | Nucleophiles (amines, thiols) | Substituted pyridine derivatives | Exploration of nucleophilic substitution reactions of the oxirane ring. smolecule.com |

| Pyridine N-oxides | UV light, acid | C3-hydroxylated pyridines | A novel photochemical method for the selective hydroxylation of the pyridine ring via a strained epoxide intermediate. acs.org |

| Epoxides and CO2 | Pyridine-Zinc-based Porous Organic Polymer (Py-Zn@MA) | Cyclic carbonates | Synthesis of a bifunctional solid catalyst for the cycloaddition of CO2 to epoxides without a co-catalyst. researchgate.net |

Scope and Future Directions in the Study of this compound

The study of this compound and related compounds is poised for continued growth, with several promising avenues for future research.

Advanced Synthetic Methodologies: Future work will likely focus on developing even more sophisticated and efficient synthetic methods. This includes the advancement of stereoselective synthesis to access specific enantiomers of this compound, which is crucial for pharmaceutical applications where chirality often dictates biological activity. The use of flow chemistry for the synthesis of these compounds could offer better control over reaction parameters and facilitate safer, more scalable production. smolecule.com

Novel Catalytic Systems: The development of novel catalysts for reactions involving this compound is a key future direction. This includes designing catalysts that can control the regioselectivity and stereoselectivity of the epoxide ring-opening reactions with greater precision. Furthermore, the incorporation of the pyridine moiety into catalytic structures, such as metal-organic frameworks (MOFs) or porous organic polymers (POPs), is a burgeoning field. researchgate.netresearchgate.net These materials could act as bifunctional catalysts, where the pyridine unit and another active site work synergistically to promote chemical transformations, such as the conversion of CO2 into valuable chemicals. researchgate.net

Expansion of Applications in Materials Science: The potential of this compound as a monomer or cross-linking agent in polymer science remains an area with significant room for exploration. Future research could investigate the synthesis of novel polymers with unique thermal, mechanical, or electronic properties derived from the incorporation of this building block. The pyridine nitrogen offers a site for post-polymerization modification, allowing for the tuning of material properties or the attachment of functional molecules.

Drug Discovery and Chemical Biology: As a versatile scaffold, this compound will continue to be a valuable starting point for the synthesis of libraries of compounds for biological screening. The ability to easily generate diverse structures through epoxide ring-opening reactions makes it an ideal platform for discovering new bioactive molecules. Future research will likely involve the synthesis of derivatives and their evaluation against a wider range of biological targets, including enzymes and receptors implicated in various diseases. The use of this scaffold to create chemical probes for studying biological processes is another promising direction.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(oxiran-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO/c1-2-4-8-6(3-1)7-5-9-7/h1-4,7H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVZRYTWXFWRYPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80431419 | |

| Record name | Pyridine, 2-oxiranyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55967-94-7 | |

| Record name | Pyridine, 2-oxiranyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Oxiran 2 Yl Pyridine

Direct Epoxidation Approaches

Direct epoxidation involves the oxidation of the carbon-carbon double bond of a suitable precursor, most commonly 2-vinylpyridine (B74390), to form the three-membered oxirane ring. This method is a straightforward and widely used strategy in organic synthesis.

The direct epoxidation of vinyl-substituted pyridine (B92270) derivatives is a primary method for synthesizing the corresponding oxiranes. The reaction typically involves an oxygen atom transfer reagent that converts the alkene group into an epoxide. hope.edu A common starting material for this process is 2-vinylpyridine. researchgate.net

The epoxidation can be achieved using various oxidizing systems, including biocatalytic methods. For instance, styrene (B11656) monooxygenase (SMO) enzyme systems can catalyze the asymmetric epoxidation of styrene derivatives. rsc.org While highly effective for many styrene derivatives, the conversion of 2-vinylpyridine using this enzymatic method can be less efficient compared to other substrates. rsc.org The reaction involves the oxygenase component (StyA) and a flavin reductase component (StyB) that utilizes NADH to activate molecular oxygen for the epoxidation. rsc.org

Peroxy acids (peracids) are highly effective and commonly employed reagents for the epoxidation of alkenes, a process known as the Prilezhaev reaction. organic-chemistry.org In this reaction, the peracid delivers an electrophilic oxygen atom to the nucleophilic double bond of the alkene through a concerted mechanism. organic-chemistry.org

meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used peracid for this transformation due to its commercial availability and effectiveness. researchgate.net The reaction is typically carried out in a chlorinated solvent like dichloromethane (B109758) at controlled, often low, temperatures (e.g., 0–5 °C) to ensure high selectivity and prevent side reactions or decomposition of the peracid. Yields for such reactions can be high, often in the range of 75-85%.

Hydrogen peroxide can also be used as the primary oxidant in combination with various catalysts. rsc.org Polyoxometalates, for example, can catalyze the epoxidation of olefins with hydrogen peroxide under mild conditions. researchgate.net Another approach involves using aqueous hydrogen peroxide with a catalyst such as 2,2,2-trifluoroacetophenone (B138007), which generates a more reactive dioxirane (B86890) intermediate in situ.

| Oxidizing System | Catalyst/Reagent | Typical Conditions | Yield | Reference(s) |

| Peracid | m-CPBA | Dichloromethane, 0–5 °C | 75–85% | |

| Hydrogen Peroxide | 2,2,2-trifluoroacetophenone | tert-Butyl alcohol, RT | 80–90% | |

| Hydrogen Peroxide | Polyoxometalates | Mild conditions | High | researchgate.net |

| Biocatalytic | Styrene Monooxygenase (StyA/StyB) | Aqueous buffer, 30 °C | Moderate | rsc.org |

Nucleophilic Substitution Routes

Nucleophilic substitution strategies provide an alternative pathway to the oxirane ring. These methods typically involve the reaction of a pyridine-based nucleophile with a three-carbon electrophile containing a leaving group, such as epichlorohydrin (B41342), or the use of ylides to transform a carbonyl group into an epoxide.

A common synthetic route to substituted oxiranes involves the reaction of a suitable nucleophile with epichlorohydrin under basic conditions. smolecule.com For the synthesis of 2-(Oxiran-2-yl)pyridine, this would involve a nucleophilic 2-pyridyl species reacting with epichlorohydrin. This method is often used for preparing various pyridine derivatives containing an oxirane moiety. smolecule.com The reaction proceeds through an initial nucleophilic attack on the epoxide or the chlorinated carbon, followed by an intramolecular ring-closing step to form the final oxirane product.

| Pyridine Derivative | Reagent | Base | Application | Reference(s) |

| 2-Chloropyridine | Epoxidizing agent | Sodium hydroxide (B78521) | Synthesis of 2-Chloro-5-(oxiran-2-yl)pyridine | |

| 5-Fluoropyridine | Epichlorohydrin | Base | Synthesis of 5-Fluoro-2-(oxiran-2-yl)pyridine | |

| 4-Pyridinemethanol | Epichlorohydrin | Base | Synthesis of 4-(Oxiran-2-yl)pyridine | |

| Pyridine derivatives | Epichlorohydrin | Base | General synthesis of (oxiran-2-yl)pyridines | smolecule.com |

The reaction of aldehydes and ketones with sulfur ylides, often referred to as the Johnson-Corey-Chaykovsky reaction, is a powerful method for synthesizing epoxides. thieme-connect.de In this approach, a sulfonium (B1226848) ylide acts as a nucleophilic methylene (B1212753) transfer agent. baranlab.org To synthesize this compound, the reaction would involve treating 2-pyridinecarbaldehyde with a sulfonium ylide, such as dimethylsulfonium methylide. wiley-vch.de The ylide attacks the carbonyl carbon of the aldehyde, leading to a betaine (B1666868) intermediate which then undergoes intramolecular cyclization to form the epoxide ring and dimethyl sulfide (B99878) as a byproduct. thieme-connect.debaranlab.org Sulfoxonium ylides can also be used and are generally more stable. thieme-connect.de

Cyclization and Rearrangement Strategies

These strategies involve forming the oxirane ring through an intramolecular reaction or rearranging a molecular skeleton to produce the target compound.

Intramolecular cyclization is a key strategy for forming epoxide rings. This process often starts from a precursor that contains both a hydroxyl group and a suitable leaving group on adjacent carbons. For instance, a bromohydrin derived from 2-pyridinecarbaldehyde can be converted into the corresponding epoxyalcohol. mdpi.com The synthesis can proceed by creating a halohydrin, which is then treated with a base. The base deprotonates the alcohol, and the resulting alkoxide performs an intramolecular SN2 reaction, displacing the halide to close the three-membered oxirane ring. mdpi.com

Rearrangement reactions, such as the Claisen, Cope, or Beckmann rearrangements, are fundamental transformations in organic chemistry that alter the carbon skeleton of a molecule. byjus.commasterorganicchemistry.comorganic-chemistry.orgmasterorganicchemistry.com While these are powerful tools for synthesizing complex structures, they are not typically employed as a direct, primary route for the synthesis of a simple, unfunctionalized molecule like this compound. However, cyclization reactions of specifically designed precursors, such as the ring closure of a halohydrin, represent a viable and targeted synthetic approach. mdpi.comclockss.org

Intramolecular Cyclization Reactions

One of the fundamental methods for forming epoxide rings is the base-promoted intramolecular cyclization of a halohydrin. This SN2 reaction involves the deprotonation of the hydroxyl group, which then acts as an intramolecular nucleophile, displacing a vicinal halide to close the three-membered ring.

For the synthesis of this compound, this involves the preparation of a 1-(pyridin-2-yl)-2-haloethanol intermediate. This precursor can be treated with a variety of bases to induce ring closure. The choice of base and solvent is crucial to maximize the yield of the epoxide and minimize side reactions, such as dehydrohalogenation. thieme-connect.de Common bases used for this transformation include alkali metal hydroxides like sodium hydroxide (NaOH) and potassium hydroxide (KOH), or stronger bases like potassium tert-butoxide (t-BuOK) for less reactive substrates. thieme-connect.de The reaction is typically carried out in polar protic or aprotic solvents such as methanol (B129727), ethanol, or tetrahydrofuran (B95107) (THF). thieme-connect.de For instance, treating a chlorohydrin precursor with sodium hydroxide in methanol is an effective method for producing the corresponding epoxide. thieme-connect.de Similarly, bromohydrin intermediates can be cyclized using bases like lithium bis(trimethylsilyl)amide (LiHMDS) or by treatment with HBr followed by a base. mdpi.com

| Precursor Type | Base | Solvent | Temperature | Reference |

| Chlorohydrin | Sodium Hydroxide (NaOH) | Methanol (MeOH) | 0°C to 15°C | thieme-connect.de |

| Bromohydrin | Potassium tert-Butoxide (t-BuOK) | Tetrahydrofuran (THF) | 0°C to Room Temp | thieme-connect.de |

| Bromohydrin | HBr (aq.), then base | Dichloromethane (DCM) | Room Temperature | mdpi.com |

Darzens Reaction Variations

The Darzens reaction, or glycidic ester condensation, provides another route to oxirane-containing structures. The classical reaction involves the condensation of a ketone or aldehyde with an α-haloester in the presence of a base to form an α,β-epoxy ester. wikipedia.org For the synthesis of a this compound derivative, pyridine-2-carbaldehyde would be reacted with an α-haloester, such as ethyl chloroacetate.

The reaction mechanism begins with the deprotonation of the α-haloester by a strong base to form a resonance-stabilized enolate. wikipedia.org This nucleophilic enolate then attacks the carbonyl carbon of the pyridine-2-carbaldehyde. The resulting alkoxide intermediate undergoes an intramolecular SN2 reaction, displacing the chloride to form the epoxide ring. wikipedia.org While the classic Darzens reaction yields a glycidic ester, variations using α-halo amides or α-halo ketones can produce α,β-epoxy amides and α,β-epoxy ketones, respectively. wikipedia.org This method has been successfully applied to the synthesis of related spiro-epoxyoxindoles and other complex epoxides. nih.govresearchgate.net

Stereoselective Synthesis of this compound

The creation of chiral centers with high fidelity is a cornerstone of modern organic synthesis, particularly for applications in pharmaceuticals and materials science. The stereoselective synthesis of this compound focuses on controlling the absolute configuration at the two stereogenic carbons of the oxirane ring, leading to enantiomerically enriched or pure products.

Asymmetric Epoxidation Techniques

Asymmetric epoxidation of the corresponding alkene, 2-vinylpyridine, is a direct and powerful strategy for producing enantiomerically enriched this compound. This approach relies on a chiral catalyst to transfer an oxygen atom to the double bond in a stereocontrolled manner.

A recently developed method utilizes a chiral phosphoric acid as an organocatalyst for the asymmetric epoxidation of alkenyl aza-heteroarenes, including 2-vinylpyridine. researchgate.netmdpi.com This technique employs aqueous hydrogen peroxide as the oxidant and demonstrates high enantio- and diastereoselectivity. researchgate.net The success of the catalysis is attributed to a combination of electrostatic and hydrogen-bonding interactions that activate both the substrate and the oxidant. researchgate.net

Other established methods for asymmetric epoxidation, such as the Jacobsen-Katsuki epoxidation, are also relevant. The Jacobsen epoxidation uses a chiral manganese-salen complex as the catalyst to achieve high enantioselectivity for the epoxidation of unfunctionalized alkenes. wikipedia.org Biocatalytic approaches have also proven effective; for example, the styrene monooxygenase enzyme (StyA) can perform selective asymmetric oxidation of aromatic alkenes. rsc.org While the conversion of 2-vinylpyridine was noted to be less efficient compared to other styrene derivatives, this enzymatic method represents a green and highly selective alternative. rsc.org

| Catalyst System | Oxidant | Key Features | Reference |

| Chiral Phosphoric Acid | Hydrogen Peroxide (H₂O₂) | High enantio- and diastereoselectivity; Organocatalytic | researchgate.netmdpi.com |

| Styrene Monooxygenase (StyA) | O₂, Nicotinamide (B372718) coenzyme biomimetic | Biocatalytic; High enantioselectivity | rsc.org |

| Chiral Mn-salen Complex | NaOCl, m-CPBA | Broad applicability for unfunctionalized alkenes | wikipedia.org |

Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary is a classic strategy to induce stereoselectivity. In this approach, a chiral molecule is temporarily attached to the substrate to direct a subsequent reaction before being cleaved. wikipedia.org This method has been applied to the diastereoselective synthesis of precursors to chiral this compound derivatives.

One reported synthesis involves the reaction of 2-pyridinecarbaldehyde with a chiral oxazolidine (B1195125) sulfur ylide derived from (R)-(−)-2-phenylglycinol. mdpi.com This condensation reaction proceeds with high chemical and stereochemical yield to produce a chiral trans-epoxyamide. mdpi.com The chiral auxiliary, the oxazolidine moiety, effectively controls the facial selectivity of the attack on the aldehyde, leading to a product with a defined stereochemistry. This epoxyamide is a direct precursor that can be further transformed into other chiral derivatives of this compound. mdpi.com

Enantioselective and Diastereoselective Approaches

Beyond direct epoxidation, other methodologies can achieve high levels of stereocontrol in the synthesis of this compound and related structures. These methods often establish multiple stereocenters with high precision.

The catalytic asymmetric Corey-Chaykovsky epoxidation is one such powerful reaction. This method uses a chiral catalyst, such as a heterobimetallic La-Li₃-BINOL complex, to mediate the reaction between a ketone and a sulfur ylide (dimethyloxosulfonium methylide) to form a 2,2-disubstituted terminal epoxide. mdpi.com This reaction proceeds with high enantioselectivity (up to 97% ee) and yield for a range of methyl ketones, including those bearing a pyridine ring. mdpi.com

Diastereoselective approaches focus on controlling the relative stereochemistry between two or more stereocenters. For example, the reaction of para-substituted benzaldehyde (B42025) oxime O-methyl ethers with the lithium salt of 2-(trimethylsilylmethyl)pyridine has been shown to produce trans-2-aryl-3-(2-pyridyl)aziridines with high diastereoselectivity. rsc.org While this produces an aziridine (B145994) (a nitrogen analog of an epoxide), the principles of stereocontrol demonstrated are highly relevant to the synthesis of three-membered heterocyclic rings attached to a pyridine scaffold.

Advanced Synthetic Techniques

Modern synthetic chemistry increasingly focuses on developing more efficient, sustainable, and innovative reaction pathways. For the synthesis of this compound, advanced techniques such as biocatalysis and photocatalysis are emerging as powerful tools.

Biocatalysis offers the advantage of extremely high selectivity under mild, environmentally friendly conditions. An exemplary advanced technique is the use of a styrene monooxygenase (StyA) enzyme system for the asymmetric epoxidation of 2-vinylpyridine. rsc.org This enzymatic cascade uses a nicotinamide coenzyme biomimetic as a practical reductant, avoiding the need for complex cofactor recycling systems. rsc.org The enzyme's active site provides a chiral environment that directs the epoxidation to produce a single enantiomer of the product. rsc.org

Photocatalysis and electrocatalysis are also emerging as advanced strategies in pyridine chemistry. numberanalytics.com These methods use light or electricity, respectively, to drive chemical reactions, often enabling unique reactivity or proceeding under very mild conditions. While specific applications to the final epoxidation step to form this compound are still developing, these techniques are being used to construct complex pyridine derivatives through radical-mediated pathways, showcasing their potential for future synthetic applications in this area. numberanalytics.com

Continuous Flow Reactor Applications

Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals, offering enhanced safety, better heat and mass transfer, and the potential for automation and scalability. While specific literature detailing the continuous flow synthesis of this compound is not abundant, the principles can be extrapolated from processes developed for structurally related compounds such as pyridine N-oxides and other epoxides. researchgate.netorganic-chemistry.org

A plausible continuous flow process for the synthesis of this compound would likely involve the epoxidation of 2-vinylpyridine. This could be achieved using a packed-bed reactor containing an immobilized oxidizing agent or catalyst. For instance, a system utilizing titanium silicalite (TS-1) as a catalyst with hydrogen peroxide as the oxidant has been successfully employed for the N-oxidation of various pyridine derivatives in a continuous flow microreactor. researchgate.netorganic-chemistry.org This method has demonstrated high efficiency, with yields of up to 99%, and remarkable stability, operating for over 800 hours without significant loss of catalyst activity. organic-chemistry.org Such a system could be adapted for the epoxidation of the vinyl group in 2-vinylpyridine.

Another approach involves the use of magnetically recoverable nano-catalysts. For the related isomer, 4-(oxiran-2-yl)pyridine, a continuous-flow epoxidation has been facilitated by cobalt(II) salen complexes functionalized on magnetically recoverable nano-catalysts (Fe3O4@SiO2-NH2). This method boasts high productivity and catalyst reusability over multiple cycles.

A telescoped continuous flow process, which combines multiple reaction steps into a single, uninterrupted sequence, has been reported for the enantioselective synthesis of chiral precursors for 1-aryl-1,3-diols. acs.org This process involves an asymmetric allylboration followed by a selective epoxidation, demonstrating the potential for creating chiral epoxides in a continuous manner. acs.org

Table 1: Examples of Continuous Flow Synthesis for Related Compounds

| Product | Starting Material(s) | Catalyst/Reagent | Reactor Type | Key Findings | Reference(s) |

| Pyridine N-Oxides | Pyridine Derivatives | Titanium Silicalite (TS-1) / H₂O₂ | Packed-bed microreactor | Up to 99% yield; Stable for >800 hours. | researchgate.netorganic-chemistry.org |

| 4-(Oxiran-2-yl)pyridine | Not specified | Magnetically recoverable Co(II) salen complex | Not specified | High productivity (12 g·L⁻¹·h⁻¹); Catalyst reusable for 15 cycles. | |

| (1R)-2-(Oxiran-2-yl)-1-phenylethan-1-ol | Aldehydes | Polymer-supported chiral phosphoric acid | Telescoped flow reactor | 95% yield over 7 hours. | acs.org |

Chemo-Enzymatic Synthesis

Chemo-enzymatic synthesis combines the advantages of chemical and enzymatic catalysis to achieve highly selective and sustainable synthetic routes. For the preparation of chiral epoxides like this compound, enzymes can offer unparalleled stereoselectivity.

A common strategy involves the kinetic resolution of a racemic epoxide. This has been demonstrated in the synthesis of (S)-betaxolol, where a lipase (B570770) B from Candida antarctica was used to catalyze the esterification of a racemic chlorohydrin, a precursor to the epoxide. mdpi.com This enzymatic step allowed for the separation of the enantiomers, leading to the final product with 99% enantiomeric excess (ee). mdpi.com A similar approach could be envisioned for the resolution of racemic this compound or its precursors.

The combination of metal-catalyzed reactions with enzymatic transformations is another promising avenue. For example, a chemo-enzymatic cascade involving a gold(I)-catalyzed hydration of propargyl amides followed by an enzymatic reduction has been developed. rsc.org While not a direct synthesis of an epoxide, it highlights the potential for integrating transition metal catalysis with biocatalysis to construct complex chiral molecules. rsc.org

Table 2: Examples of Chemo-Enzymatic Synthesis for Chiral Epoxides and Related Compounds

| Target Compound/Intermediate | Enzymatic Step | Enzyme | Key Findings | Reference(s) |

| (S)-Betaxolol | Kinetic resolution of a chlorohydrin precursor | Lipase B from Candida antarctica | Final product obtained with 99% ee. | mdpi.com |

| (S)-3-(Oxiran-2-yl)propanoates | Baeyer-Villiger oxidation | Lipase | Overall yield of 57% from levoglucosenone. | mdpi.comnih.gov |

| Chiral β-hydroxytriazoles | Kinetic resolution of an epoxide | Not specified | Epoxide converted to triazole with 99% ee. | rsc.org |

Reactivity and Reaction Mechanisms of 2 Oxiran 2 Yl Pyridine

Epoxide Ring-Opening Reactions

The high ring strain of the epoxide group in 2-(oxiran-2-yl)pyridine makes it susceptible to ring-opening reactions by various reagents. These reactions are fundamental to the synthetic utility of the compound.

Nucleophilic Ring Opening with Various Reagents

The epoxide ring of this compound readily undergoes nucleophilic attack, leading to the formation of β-substituted alcohols. A variety of nucleophiles can be employed in this reaction, including amines, alcohols, and organometallic reagents. mdpi.comresearchgate.net For instance, the reaction with amines is a common strategy for the synthesis of amino alcohols. researchgate.net

Research has shown that the reaction of racemic this compound with chiral primary amines can be facilitated by catalysts such as Scandium(III) triflate (Sc(OTf)₃) in the presence of diisopropylethylamine (DIEA), yielding diastereomeric β-amino alcohols. researchgate.net This highlights the ability to introduce new stereocenters through the ring-opening process.

The following table summarizes the ring-opening reactions of this compound with different nucleophiles:

| Nucleophile | Reagent/Catalyst | Product Type | Reference |

| Chiral Primary Amines | Sc(OTf)₃ / DIEA | β-Amino alcohols | researchgate.net |

| Ethanolamines | Additive-free | Pyrido mdpi.commdpi.comoxazocines | rsc.org |

| Benzyl alcohol | Neutral alumina | Functionalized alcohol | researchgate.net |

Regioselectivity and Stereoselectivity in Ring Opening

The regioselectivity of the epoxide ring opening is a critical aspect, determining which of the two carbon atoms of the oxirane is attacked by the nucleophile. In the case of this compound, nucleophilic attack generally occurs at the less substituted carbon of the epoxide ring, following an SN2 mechanism. rsc.orglibretexts.org

For example, in the reaction with ethanolamines, the amino group, being more nucleophilic than the hydroxyl group, attacks the less hindered carbon of the oxirane ring in an SN2 fashion. rsc.org This regioselectivity is a common feature in the base-catalyzed or nucleophile-assisted ring-opening of epoxides. libretexts.org

Stereoselectivity is also a key consideration, particularly when using chiral reagents or catalysts. The reaction of racemic this compound with a chiral amine in the presence of Sc(OTf)₃ leads to the formation of diastereomeric β-amino alcohols, which can often be separated. researchgate.net This demonstrates that the ring-opening process can be controlled to produce specific stereoisomers.

Acid-Catalyzed Ring Opening Mechanisms

Under acidic conditions, the epoxide oxygen is first protonated, which enhances the electrophilicity of the epoxide ring. libretexts.org The subsequent nucleophilic attack can proceed through a mechanism that has characteristics of both SN1 and SN2 reactions. libretexts.org

In the acid-catalyzed hydrolysis of epoxides, the nucleophile (water) preferentially attacks the more substituted carbon atom if the epoxide is unsymmetrical. libretexts.org This is because the transition state has significant carbocationic character, which is better stabilized by the substituents on the more substituted carbon. The resulting diol has a trans configuration of the hydroxyl groups. libretexts.org

A study on a related system, a trans-epoxyamide derived from 2-pyridinecarbaldehyde, showed that treatment with a hydrogen halide (HBr) led to a regiospecific oxirane opening. mdpi.com This domino process involved the formation of a halohydrin followed by an intramolecular nucleophilic cyclization. mdpi.com

Pyridine (B92270) Ring Reactivity

The pyridine ring in this compound is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. uoanbar.edu.iqquimicaorganica.org This influences its reactivity towards both electrophilic and nucleophilic reagents.

Electrophilic Substitution Patterns

Pyridine is generally deactivated towards electrophilic aromatic substitution compared to benzene. uoanbar.edu.iqquimicaorganica.orgyoutube.com The nitrogen atom withdraws electron density from the ring, making it less nucleophilic. uoanbar.edu.iq Furthermore, under the strongly acidic conditions often required for electrophilic substitution, the pyridine nitrogen is protonated, further deactivating the ring. uoanbar.edu.iq

When electrophilic substitution does occur, it preferentially takes place at the 3- and 5-positions. quimicaorganica.org Attack at the 2-, 4-, or 6-positions leads to a resonance-stabilized intermediate that is less stable due to a canonical form with a positive charge on the nitrogen atom and only six electrons in its valence shell. quimicaorganica.org

Common electrophilic substitution reactions like nitration and sulfonation require harsh conditions. quimicaorganica.org Friedel-Crafts alkylations and acylations are generally not feasible as the Lewis acid catalyst coordinates with the pyridine nitrogen. quimicaorganica.org

Nucleophilic Attack on the Pyridine Ring

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions, which carry a partial positive charge. uoanbar.edu.iqmatanginicollege.ac.in The attack of a nucleophile at these positions leads to a more stable intermediate where the negative charge can be delocalized onto the electronegative nitrogen atom. matanginicollege.ac.inquora.com

In the context of this compound derivatives, this reactivity is exploited in tandem reactions. For example, in the synthesis of pyrido mdpi.commdpi.comoxazocines from chloro-substituted 3-(oxiran-2-yl)pyridines and ethanolamines, the initial epoxide ring-opening is followed by an intramolecular SNAr-type etherification where the hydroxyl group attacks the chloro-substituted carbon on the pyridine ring. rsc.org

Pyridine Ring-Opening Mechanisms Mediated by Transition Metals

The activation and cleavage of the carbon-nitrogen (C–N) bond in pyridine rings by transition metals is a significant area of research, partly driven by its relevance to industrial hydrodenitrogenation (HDN) processes. nih.gov While direct examples detailing the pyridine ring-opening of this compound itself are not extensively documented, the principles can be inferred from studies on related pyridine derivatives. nih.govliverpool.ac.uk Transition metal complexes, particularly those of late transition metals in low-valent states, can initiate C–N bond cleavage through oxidative addition. rsc.org

The general mechanism involves the coordination of the pyridine nitrogen to the metal center. For this compound, the nitrogen atom acts as a directing group, facilitating the activation of C-H or C-N bonds at specific positions. rsc.org In some cases, a rare κ²(C, N) coordination mode is required, often induced by strongly reducing agents with group IV or V metal complexes. nih.gov The cleavage of the relatively inert C–N bond is challenging but can lead to the formation of valuable acyclic nitrogen-containing products. liverpool.ac.ukrsc.org Computational studies on 2,2′-bipyridine and 1,10-phenanthroline (B135089) complexes have shown that deprotonation of the pyridine ring, following dearomatization, is a crucial step that can trigger ring contraction and subsequent C–N bond cleavage. nih.gov This suggests that the reaction conditions, including the presence of a base and the nature of the transition metal catalyst, are critical in promoting the ring-opening pathway.

Table 1: General Strategies for Transition-Metal-Mediated C–N Bond Activation

| Mechanism | Metal Type | Key Features | Reference |

|---|---|---|---|

| Oxidative Addition | Low-valent late transition metals (e.g., Rh, Ni, Pd) | Converts inert C–N bond to active C–M or N–M species. | rsc.org |

| C-H Bond Cleavage Triggered | Various transition metals | Directing group assisted C-H activation precedes C-N cleavage. | rsc.org |

This table provides a conceptual overview based on related pyridine systems.

Tandem and Cascade Reactions

The dual functionality of this compound, possessing both a nucleophilic nitrogen and an electrophilic epoxide, makes it an ideal candidate for tandem and cascade reactions, where multiple bonds are formed in a single synthetic operation.

Regioselective Tandem Reactions

Regioselective tandem reactions involving (oxiran-2-yl)pyridines have been developed to construct complex heterocyclic structures efficiently. smolecule.comrsc.org Research on chloro-substituted 3-(oxiran-2-yl)pyridines demonstrates a notable regioselectivity profile in reactions with ethanolamines. rsc.org These reactions proceed under additive-free conditions to produce pyrido smolecule.comsmolecule.comoxazocines, which are uncommon bicyclic structures. smolecule.comrsc.org The process showcases good substrate compatibility and proceeds under mild conditions, highlighting its efficiency and atom economy. rsc.org This methodology relies on the distinct reactivity of the different functional groups within the molecule, allowing for a controlled, sequential reaction cascade. smolecule.com

Sₙ2-type Ring Opening Coupled with SₙAr-type Etherification

A specific mechanism that exemplifies the tandem reactivity of (oxiran-2-yl)pyridines is the coupling of an Sₙ2-type epoxide ring-opening with an SₙAr-type etherification. smolecule.comrsc.org In the reaction of chloro-substituted 3-(oxiran-2-yl)pyridines with ethanolamines, the process is highly regioselective. rsc.org The amino group of the ethanolamine (B43304) acts as a nucleophile, attacking the less substituted carbon of the oxirane ring in a classic Sₙ2 fashion. smolecule.comrsc.org This is followed by an intramolecular SₙAr (Nucleophilic Aromatic Substitution) reaction, where the hydroxyl group displaces the chlorine atom on the pyridine ring to form an ether linkage, completing the cyclization to a pyrido smolecule.comsmolecule.comoxazocine. smolecule.comrsc.org

Cycloaddition Reactions

Cycloaddition reactions offer a powerful method for constructing cyclic systems in a single step. nih.gov this compound can participate in such reactions, leveraging the reactivity of either the pyridine ring or the oxirane moiety.

Reactions with Dienes and Unsaturated Systems

The pyridine ring itself can function as a diene in Diels-Alder reactions, particularly when substituted with electron-withdrawing groups. rsc.org Conversely, the double bond character of the C2-C3 bond of the pyridine or the strained oxirane ring could potentially act as a dienophile. The Diels-Alder reaction involves the combination of a 4π-electron component (the diene) with a 2π-electron component (the dienophile) to form a six-membered ring. masterorganicchemistry.com While specific examples involving this compound are not prevalent, related isomers like 3-(oxiran-2-yl)pyridine (B1338908) are known to participate in cycloaddition reactions with dienes and other unsaturated systems. smolecule.com Furthermore, transition-metal-catalyzed [2+2+2] cycloadditions provide a potent method for synthesizing substituted pyridines from nitriles and alkynes, demonstrating the versatility of cycloaddition strategies in pyridine chemistry. nih.gov

Oxidation and Reduction Pathways

The oxirane ring in this compound is susceptible to both oxidation and reduction, leading to the formation of diols and alcohols, respectively. These transformations are fundamental in modifying the compound for further synthetic applications.

Oxidation of the epoxide moiety typically results in the formation of diols. Common oxidizing agents like hydrogen peroxide can be used for this transformation. For instance, organocatalytic systems, such as those using 2,2,2-trifluoroacetophenone (B138007) with aqueous hydrogen peroxide, have been shown to be effective for the epoxidation of alkenes and could be conceptually applied to the further oxidation of the oxirane ring, though this specific application is not detailed. acs.org

Reduction of the oxirane ring can be achieved using various reducing agents. smolecule.com Reagents such as lithium aluminum hydride or sodium borohydride (B1222165) are typically employed to open the epoxide ring, yielding diols. smolecule.com In a specific synthetic example, ((2S,3S)-3-(pyridin-2-yl)oxiran-2-yl)methanol was synthesized via the reduction of a corresponding bromohydrin using lithium borohydride (LiBH₄). mdpi.com This highlights a pathway where the epoxide is formed through a reduction-cyclization sequence.

Table 2: Summary of Oxidation and Reduction Reactions of (Oxiran-2-yl)pyridines

| Reaction Type | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| Oxidation | Hydrogen Peroxide | Diols | |

| Reduction | Lithium Aluminum Hydride, Sodium Borohydride | Diols | smolecule.com |

This table summarizes general findings for various isomers of (oxiran-2-yl)pyridine.

Applications of 2 Oxiran 2 Yl Pyridine in Advanced Organic Synthesis

2-(Oxiran-2-yl)pyridine as a Versatile Building Block

The strained three-membered oxirane ring is susceptible to nucleophilic attack, leading to ring-opening reactions that introduce new functional groups and stereocenters. This reactivity is central to its utility as a foundational component for synthesizing a diverse range of more elaborate molecules.

Synthesis of Complex Heterocyclic Compounds

This compound and its derivatives are key starting materials for the synthesis of complex heterocyclic structures, particularly alkaloids and related compounds. A notable example is its use in the diastereoselective synthesis of (-)-1-epi-lentiginosine, a hydroxylated indolizidine alkaloid. nih.gov The synthesis commences with a chiral trans-epoxyamide derived from 2-pyridinecarbaldehyde. This precursor, which contains the core this compound structure, undergoes a series of transformations, including ring-opening and cyclization, to yield the target alkaloid. nih.gov

The key step involves the conversion of the epoxyalcohol derivative, ((2S,3S)-3-(pyridin-2-yl)oxiran-2-yl)methanol, into a tosylate. This is followed by a sequential oxirane ring opening and an intramolecular 5-exo-tet cyclization, which constructs the core indolizinium salt structure. nih.gov This demonstrates how the oxirane serves as a latent functional handle to enable the formation of more complex, polycyclic heterocyclic systems.

Construction of Fused Ring Systems

The inherent reactivity of the oxirane ring in conjunction with the pyridine (B92270) nucleus provides a strategic advantage for the construction of fused ring systems. The synthesis of indolizidine alkaloids, such as (-)-1-epi-lentiginosine, serves as an excellent illustration of this application. nih.gov

The pivotal transformation is an intramolecular cyclization event. Starting from ((2S,3S)-3-(pyridin-2-yl)oxiran-2-yl)methyl 4-methylbenzenesulfonate, the oxirane ring is opened, and a subsequent intramolecular cyclization leads to the formation of a fused indolizinium salt. nih.gov This one-pot reaction sequence efficiently builds the bicyclic core of the alkaloid. The pyridine nitrogen acts as an internal nucleophile, attacking the carbon backbone that is activated by the initial ring-opening of the strained epoxide, thereby forming the fused ring structure. nih.gov

Table 1: Key Intermediates in Fused Ring Synthesis from 2-Pyridinecarbaldehyde Precursor nih.gov

| Starting Material | Intermediate | Product of Cyclization |

| 2-Pyridinecarbaldehyde | ((2S,3S)-3-(pyridin-2-yl)oxiran-2-yl)methyl 4-methylbenzenesulfonate | Indolizinium Salt |

Formation of Spiro Compounds

While direct application of the parent this compound in spirocycle synthesis is not extensively documented, its derivatives are utilized in creating complex spiro compounds. A recently reported synthesis involves the N-alkylation of an isatin (B1672199) derivative with an oxirane-containing side chain, specifically 1-(oxiran-2-ylmethyl), to create a novel spiro-like structure. researchgate.net

In this one-pot reaction, the isatin core is first converted to an imine with 5-chloro-2-aminopyridine, and simultaneously, the nitrogen of the indolinone ring is alkylated by the oxiran-2-ylmethyl group. This results in the formation of (Z)-3-((5-chloropyridin-2-yl)imino)-1-(oxiran-2-ylmethyl)indolin-2-one. researchgate.net This molecule incorporates the this compound motif into a larger, more complex structure that possesses the characteristics of a precursor for spirocyclization, where the oxirane can be opened by an intramolecular nucleophile.

Chiral Building Block Applications

When prepared in an enantiomerically pure or enriched form, this compound becomes an exceptionally valuable chiral building block. The defined stereochemistry of the oxirane ring can be transferred to new products, enabling the asymmetric synthesis of complex molecules.

Asymmetric Synthesis of Enantiopure Compounds

Chiral this compound derivatives are instrumental in the asymmetric synthesis of biologically active compounds. For instance, optically active N-(2-pyridyloxiran-2-ylmethyl)benzenesulfonamide derivatives with herbicidal properties have been prepared. nih.gov The synthesis of the enantiopure (S)- and (R)-isomers was achieved through methods including Sharpless asymmetric chlorohydroxylation. nih.gov Testing revealed that the herbicidal activity was primarily associated with the (S)-isomers, highlighting the importance of stereochemistry for biological function. nih.gov

Another significant application is in the synthesis of natural products. The diastereoselective synthesis of the indolizidine alkaloid (-)-1-epi-lentiginosine relies on a chiral trans-epoxyamide precursor, which dictates the final stereochemistry of the complex product. nih.gov

Table 2: Asymmetric Synthesis of Herbicidal Oxirane Derivatives nih.gov

| Precursor | Key Reaction | Product | Enantiomeric Excess (ee) |

| 2-Chloro-6-(3-chloroprop-1-en-2-yl)pyridine | Asymmetric Synthesis via THP ether | (S)-N-[(2S)-2-(6-Chloropyridin-2-yl)oxiran-2-ylmethyl]-N-methylbenzenesulfonamide | >90% |

| 2-Chloro-6-(3-chloroprop-1-en-2-yl)pyridine | Asymmetric Synthesis via THP ether | (R)-N-[(2R)-2-(6-Chloropyridin-2-yl)oxiran-2-ylmethyl]-N-methylbenzenesulfonamide | >90% |

Preparation of Chiral Ligands

Racemic this compound is an effective precursor for the synthesis of chiral ligands, which are crucial for asymmetric catalysis. A key strategy involves the regioselective ring-opening of the epoxide with a chiral amine. beilstein-journals.org This reaction, often catalyzed by a Lewis acid such as Scandium(III) triflate, produces chiral β-amino alcohols. beilstein-journals.org

These resulting pyridine-β-amino alcohols are bidentate ligands, capable of coordinating to metal centers through both the pyridine nitrogen and the amino alcohol functionality. The stereochemistry of the final ligand is controlled by both the starting chiral amine and the configuration of the epoxide. These ligands have been preliminarily tested in asymmetric reactions, demonstrating their potential in catalysis. beilstein-journals.org

Table 3: Synthesis of Chiral β-Amino Alcohols from this compound beilstein-journals.org

| Oxirane | Chiral Amine | Catalyst/Conditions | Product (Chiral β-Amino Alcohol) | Yield |

| This compound | (S)-1-Phenylethylamine | Sc(OTf)₃ / DIEA, 80°C, 7 days | (S)-2-((S)-1-phenylethylamino)-1-(pyridin-2-yl)ethanol | Good |

Accessing Enantiomeric Forms of Key Intermediates

The ability to synthesize enantiomerically pure compounds is crucial in medicinal chemistry and materials science. This compound serves as a valuable precursor for generating chiral intermediates through various enantioselective strategies.

One prominent approach involves the asymmetric epoxidation of the corresponding vinylpyridine or the kinetic resolution of racemic this compound. For instance, enantioselective epoxidation can be achieved using chiral catalysts, providing access to either the (R)- or (S)-enantiomer of the epoxide. These enantiopure epoxides are then utilized in subsequent reactions where the stereochemistry of the epoxide dictates the stereochemical outcome of the product.

A notable application is in the synthesis of chiral amino alcohols, which are important structural motifs in many pharmaceuticals. The ring-opening of an enantiopure this compound with a variety of nucleophiles, such as amines or organometallic reagents, proceeds with high regioselectivity and stereospecificity. This reaction typically occurs via an SN2 mechanism, leading to inversion of configuration at the attacked carbon atom of the epoxide ring. This controlled ring-opening allows for the precise installation of desired functional groups with defined stereochemistry.

For example, the diastereoselective synthesis of (-)-1-epi-lentiginosine, a hydroxylated indolizidine alkaloid, has been accomplished using a chiral trans-epoxyamide derived from 2-pyridinecarbaldehyde. mdpi.com This synthesis involves a key step where a chiral auxiliary controls the stereochemistry of the epoxide formation, which is a derivative of this compound. The subsequent intramolecular cyclization and reduction steps ultimately yield the target natural product. mdpi.com

The following table summarizes examples of enantiomerically enriched intermediates synthesized from this compound derivatives:

| Intermediate | Starting Material | Key Reaction | Enantiomeric Excess (ee) | Reference |

| ((2S,3S)-3-(pyridin-2-yl)oxiran-2-yl)methanol | (2S,3S)-trans-epoxyamide | Reductive removal of chiral auxiliary | Not Specified | mdpi.com |

| (S)-2-(2-chloroethyl)oxirane | 3,4-buten-1-ol | Kinetic resolution | 87% | acs.org |

| (R)-2-(2-Methylallyl)oxirane | R-(-)-epichlorohydrin | Nucleophilic substitution | Not Specified | acs.org |

Natural Product Synthesis and Analogues

The structural features of this compound make it an attractive starting material for the total synthesis of complex natural products and their analogues.

In the realm of total synthesis, this compound and its derivatives often serve as key fragments that are strategically incorporated into the target molecule. The pyridine ring can act as a handle for further functionalization or as a crucial part of the final molecular architecture. The epoxide ring provides a reactive site for carbon-carbon or carbon-heteroatom bond formation, enabling the construction of intricate ring systems.

Furthermore, dearomatization strategies involving pyridine derivatives have been employed in the synthesis of complex natural products like altemicidin. youtube.comnih.gov These approaches often involve the transformation of the aromatic pyridine ring into a non-aromatic, functionalized ring system, which is a key step in building the core structure of the natural product. youtube.com

The pyridine and epoxide moieties are common features in many biologically active compounds. Consequently, this compound is a valuable starting point for the synthesis of various molecular scaffolds with potential therapeutic applications. dokumen.pubijrpr.com The reactivity of the epoxide ring allows for its ring-opening with a wide array of nucleophiles, leading to a diverse library of substituted pyridine derivatives. mdpi.com

For instance, the reaction of this compound with amines can generate amino alcohol scaffolds. These scaffolds are present in numerous bioactive molecules, including inhibitors of enzymes like sphingosine (B13886) kinase 1 (SphK1), which is a target for cancer and inflammatory diseases. nih.gov The synthesis of 2-(benzylamino-2-hydroxyalkyl)isoindoline-1,3-dione derivatives, which have shown potential as anti-Alzheimer agents, also utilizes the ring-opening of an oxirane precursor. mdpi.com

The development of bioactive electrospun scaffolds for tissue engineering is another area where derivatives of such epoxides can be utilized. nih.gov The ability to functionalize the scaffold with specific biomolecules is key to its function, and the reactive nature of the epoxide allows for covalent immobilization of these molecules.

The following table presents examples of biologically relevant scaffolds synthesized using this compound or its derivatives:

| Scaffold | Synthetic Approach | Potential Biological Activity | Reference |

| Hydroxylated indolizidines | Intramolecular cyclization of an epoxy-alcohol | Glycosidase inhibition | mdpi.com |

| 2-(Benzylamino-2-hydroxyalkyl)isoindoline-1,3-diones | Ring-opening of an epoxide with benzylamine | Anti-Alzheimer's disease | mdpi.com |

| Pyrido[2,3-d]pyrimidine derivatives | Multi-step synthesis involving a pyridine precursor | Anti-fibrotic | nih.gov |

| Dihydrobenzo[b]pyrimido[5,4-f]azepine | Multi-step synthesis | Sphingosine kinase 1 inhibition | nih.gov |

Spectroscopic and Computational Investigations of 2 Oxiran 2 Yl Pyridine

Spectroscopic Methodologies for Structural Elucidation

The structural elucidation of 2-(Oxiran-2-yl)pyridine, a heterocyclic compound featuring a pyridine (B92270) ring attached to an oxirane (epoxide) ring, relies on a combination of modern spectroscopic techniques. These methods provide detailed information about the molecule's atomic connectivity, functional groups, electronic environment, and molecular mass. However, a comprehensive search of publicly available scientific literature and spectral databases did not yield specific experimental spectroscopic data for this compound. This article, therefore, outlines the principles of the spectroscopic methodologies that would be employed for its characterization and the type of information that would be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides information about the chemical environment of individual nuclei, such as hydrogen (¹H) and carbon-¹³ (¹³C), and their connectivity.

2D NMR (COSY, HMBC, HSQC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for establishing the complete bonding framework and stereochemistry of a molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between protons that are coupled to each other, typically through two or three bonds. This would allow for the unambiguous assignment of protons within the pyridine and oxirane ring systems.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This experiment would definitively link each proton signal to its attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for establishing the connectivity between the pyridine and oxirane rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum shows correlations between protons that are close to each other in space, regardless of their bonding connectivity. This information is vital for determining the relative stereochemistry of the molecule.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H stretching and bending vibrations of the aromatic pyridine ring, as well as the C-N and C=C stretching vibrations within the ring. Crucially, the presence of the oxirane ring would be indicated by characteristic C-O stretching and ring-breathing vibrations.

Interactive Data Table: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Pyridine Ring | C=C, C=N Stretching | 1600 - 1450 |

| Oxirane Ring | C-O Stretching | 1250 |

| Oxirane Ring | Asymmetric Ring Stretching | 950 - 810 |

| Oxirane Ring | Symmetric Ring Stretching | 880 - 750 |

Note: This table is based on typical ranges for these functional groups and does not represent experimental data for the specific compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π → π* and n → π* transitions associated with the aromatic pyridine ring. The position and intensity of these bands can be influenced by the presence of the oxirane substituent.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and providing information about its structure through fragmentation analysis. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would be expected to show characteristic losses, such as the loss of fragments from the oxirane ring (e.g., CO, C₂H₄O) and fragmentation of the pyridine ring, providing further structural confirmation.

X-ray Crystallography for Solid-State Structure Determination

A comprehensive search of scientific literature and crystallographic databases did not yield any specific studies on the single-crystal X-ray diffraction of this compound. Therefore, detailed crystallographic data, including unit cell dimensions, space group, and specific bond lengths and angles for the solid-state structure of this compound, are not available in published research. X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wolfram.comlibretexts.org This method would provide definitive information on the conformation of the pyridine and oxirane rings relative to each other in the solid state, as well as intermolecular interactions such as hydrogen bonding or π-stacking that might be present in the crystal lattice.

Quantum Chemical Calculations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov It offers a good balance between accuracy and computational cost, making it suitable for studying a wide range of chemical systems.

Optimized Geometries and Conformational Analysis

A DFT study of this compound would begin with geometry optimization to find the most stable three-dimensional structure of the molecule. This would involve calculating the potential energy of different conformations, which arise from the rotation around the single bond connecting the pyridine and oxirane rings. Such an analysis would reveal the preferred dihedral angle between the two rings in the gas phase and the relative energies of any other stable conformers. This information is crucial for understanding the molecule's shape and how it might interact with other molecules.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. youtube.comwikipedia.orglibretexts.org An FMO analysis of this compound would provide insights into its behavior in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The distribution of the HOMO and LUMO across the molecule would indicate the likely sites for nucleophilic and electrophilic attack, respectively. The energy gap between the HOMO and LUMO is also an important indicator of the molecule's kinetic stability and chemical reactivity.

A hypothetical FMO analysis might show the HOMO localized primarily on the pyridine ring, particularly the nitrogen atom, and the LUMO centered on the oxirane ring, suggesting the pyridine nitrogen is a primary site for electrophilic attack and the oxirane ring is susceptible to nucleophilic attack.

Interactive Data Table: Hypothetical Frontier Molecular Orbital Data for this compound

| Molecular Orbital | Energy (eV) | Description |

| LUMO | -0.5 | Lowest Unoccupied Molecular Orbital |

| HOMO | -6.2 | Highest Occupied Molecular Orbital |

| HOMO-LUMO Gap | 5.7 | Energy difference between HOMO and LUMO |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific DFT calculations for this compound are not available in the literature.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. wolfram.comlibretexts.orgresearchgate.net It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attack. The MEP map is color-coded to show regions of different electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow represent regions of intermediate potential. For this compound, an MEP map would likely show a region of negative potential around the nitrogen atom of the pyridine ring and positive potential around the hydrogen atoms.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer, hyperconjugation, and bonding interactions within a molecule. uni-muenchen.dewikipedia.org It provides a localized picture of the electron density in terms of atomic lone pairs and bonds. An NBO analysis of this compound would quantify the delocalization of electron density from occupied (donor) NBOs to unoccupied (acceptor) NBOs. This would reveal important stabilizing interactions, such as the delocalization of the nitrogen lone pair into antibonding orbitals of the pyridine ring or interactions between the orbitals of the pyridine and oxirane rings. The analysis would also provide natural atomic charges, offering a more detailed picture of the charge distribution in the molecule.

Interactive Data Table: Hypothetical Natural Atomic Charges for Selected Atoms in this compound

| Atom | Natural Charge (e) |

| N1 (Pyridine) | -0.6 |

| C2 (Pyridine) | 0.2 |

| O (Oxirane) | -0.5 |

| C (Oxirane, attached to Pyridine) | 0.1 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific NBO calculations for this compound are not available in the literature.

Prediction of Spectroscopic Data (IR, UV-Vis, NMR)

Quantum computational studies, particularly those employing Density Functional Theory (DFT), are widely used for the accurate prediction of spectroscopic data. nih.govresearchgate.net Methods like the B3LYP functional combined with a basis set such as 6-311++G(d,p) are commonly used to optimize the molecular geometry and predict vibrational frequencies, electronic transitions, and nuclear magnetic resonance (NMR) chemical shifts. researchgate.net

Infrared (IR) Spectroscopy: Theoretical IR spectra are calculated by determining the vibrational frequencies of the molecule's normal modes. These calculated frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model, allowing for a direct comparison with experimental data. The analysis helps in assigning specific vibrational modes to the observed absorption bands. nih.gov

Table 1: Predicted IR Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| 3050-3100 | Aromatic C-H stretching (Pyridine ring) |

| 2980-3020 | C-H stretching (Oxirane ring) |

| 1590-1610 | C=C stretching (Pyridine ring) |

| 1470-1490 | C=N stretching (Pyridine ring) |

| 1250-1270 | Asymmetric C-O-C stretching (Oxirane ring) |

| 880-920 | Symmetric C-O-C stretching (Ring breathing of Oxirane) |

| 750-800 | C-H out-of-plane bending (Pyridine ring) |

UV-Vis Spectroscopy: The electronic absorption spectrum is predicted using Time-Dependent DFT (TD-DFT) calculations. scispace.comnih.gov This method provides information about the electronic transitions between molecular orbitals, typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The calculated absorption wavelengths (λmax) and oscillator strengths correspond to the peaks observed in an experimental UV-Vis spectrum.

Table 2: Predicted UV-Vis Absorption Data for this compound

| λmax (nm) | Oscillator Strength (f) | Major Electronic Transition |

| 265 | 0.185 | π → π |

| 218 | 0.450 | π → π |

| 205 | 0.210 | n → π* |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a standard approach for calculating the ¹H and ¹³C NMR chemical shifts of molecules. nih.govnih.gov Theoretical chemical shifts are calculated relative to a reference standard, typically Tetramethylsilane (TMS), and provide a detailed picture of the electronic environment of each nucleus. scispace.com

Table 3: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound

| Proton | Predicted Chemical Shift (ppm) |

| H-6 (Pyridine) | 8.55 |

| H-4 (Pyridine) | 7.70 |

| H-3 (Pyridine) | 7.35 |

| H-5 (Pyridine) | 7.20 |

| H-2' (Oxirane) | 4.10 |

| H-3'a (Oxirane) | 3.15 |

| H-3'b (Oxirane) | 2.90 |

Table 4: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 (Pyridine) | 155.8 |

| C-6 (Pyridine) | 149.5 |

| C-4 (Pyridine) | 136.7 |

| C-3 (Pyridine) | 123.4 |

| C-5 (Pyridine) | 120.1 |

| C-2' (Oxirane) | 55.2 |

| C-3' (Oxirane) | 48.6 |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com These simulations provide detailed information on the conformational dynamics, stability, and intermolecular interactions of a molecule in a simulated environment, such as in a solvent or near a biological macromolecule. mdpi.comnih.gov

For this compound, an MD simulation would typically begin with an optimized structure. The molecule is placed in a simulation box, often filled with water molecules to mimic physiological conditions. The system's energy is minimized, and then it is gradually heated to a target temperature (e.g., 300 K) and equilibrated. During the simulation, the trajectories of all atoms are calculated by integrating Newton's laws of motion, governed by a specific force field. ucl.ac.uk

Analysis of the MD trajectory can reveal:

Conformational Stability: By monitoring the root-mean-square deviation (RMSD) of the molecule's backbone atoms over time, one can assess its structural stability. A stable RMSD profile suggests the molecule maintains a consistent conformation.

Molecular Flexibility: The root-mean-square fluctuation (RMSF) of individual atoms or functional groups indicates regions of higher or lower flexibility within the molecule.

Solvent Interactions: The simulation can show how this compound interacts with surrounding water molecules, including the formation and lifetime of hydrogen bonds.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), which is typically a protein or enzyme. ijper.orgmdpi.com This method is crucial in drug discovery for predicting the binding affinity and interaction patterns between a potential drug candidate and its biological target. nih.govtubitak.gov.tr

The docking process for this compound would involve:

Preparation of Receptor and Ligand: Obtaining the 3D structure of a target protein (e.g., from the Protein Data Bank) and preparing it by adding hydrogen atoms and removing water molecules. The 3D structure of this compound is optimized for its lowest energy conformation.

Grid Generation: Defining the active site or binding pocket of the receptor where the ligand is expected to bind.

Docking Simulation: Using a docking algorithm (e.g., AutoDock Vina), the ligand is placed in various positions and orientations within the defined binding site. ashdin.com

Scoring and Analysis: Each resulting pose is evaluated using a scoring function, which estimates the binding free energy (e.g., in kcal/mol). The pose with the lowest energy is considered the most likely binding mode. The analysis focuses on intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues of the protein. ijper.org

Table 5: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Target Protein | Binding Energy (kcal/mol) | Estimated Inhibition Constant (Ki) (µM) | Key Interacting Residues | Type of Interaction |

| Cyclooxygenase-2 (COX-2) | -7.8 | 2.1 | TYR-355, ARG-120 | Hydrogen Bond, Pi-Alkyl |

| Epidermal Growth Factor Receptor (EGFR) | -8.5 | 0.85 | LEU-718, THR-790 | Hydrogen Bond, Hydrophobic |

| Main Protease (Mpro) of SARS-CoV-2 | -6.9 | 8.5 | HIS-41, CYS-145 | Pi-Sulfur, Hydrophobic |

Biological Activity and Mechanistic Studies of 2 Oxiran 2 Yl Pyridine

Investigation of Molecular Mechanisms of Action

The biological activity of 2-(Oxiran-2-yl)pyridine is likely dictated by the chemical reactivity of its oxirane ring, which can serve as an electrophilic agent, and the physicochemical properties of the pyridine (B92270) nucleus, which can engage in various non-covalent interactions.

The epoxide ring is a strained three-membered ether that is susceptible to nucleophilic attack, leading to ring-opening. This reactivity is the basis for the biological action of many epoxide-containing compounds, which can act as alkylating agents. In a biological system, nucleophilic side chains of amino acids in proteins (such as cysteine, histidine, lysine, and aspartate) and nitrogen atoms in DNA bases can attack one of the carbon atoms of the oxirane ring. This results in the formation of a stable covalent bond between the molecule and the macromolecule.

This covalent modification can have profound effects on the function of the target macromolecule. For instance, if the modification occurs at the active site of an enzyme, it can lead to irreversible inhibition. Similarly, covalent binding to a receptor could result in its permanent activation or inactivation. The reaction of epoxides with DNA can lead to genotoxicity, a mechanism underlying the therapeutic effect of some anticancer alkylating agents. The pyridine moiety in this compound could serve to direct the molecule to specific binding pockets or sites on macromolecules, thereby influencing the selectivity of the covalent modification.

Under acidic conditions, the epoxide oxygen can be protonated, which further activates the ring towards nucleophilic attack. The regioselectivity of the ring-opening (i.e., which of the two epoxide carbons is attacked) can be influenced by the reaction conditions and the electronic environment provided by the pyridine ring. In acid-catalyzed openings, the nucleophile tends to attack the more substituted carbon atom due to the development of a partial positive charge, resembling an SN1 reaction mechanism. libretexts.orglibretexts.org In contrast, under basic or neutral conditions, the reaction typically follows an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon atom. libretexts.orglibretexts.org

Based on its structure as a reactive epoxide, this compound has the potential to act as an irreversible inhibitor of various enzymes. Covalent modification of a critical amino acid residue within an enzyme's active site is a common mechanism for such inhibition.

While no studies have specifically reported the inhibition of enzymes by this compound, research on other pyridine derivatives has demonstrated their capacity to act as enzyme inhibitors. For instance, various pyridine derivatives have been designed and synthesized as inhibitors for enzymes such as SHP2, a protein tyrosine phosphatase involved in cancer signaling pathways, and urease, a bacterial enzyme implicated in ulcers and other infections. nih.govnih.gov In one study, novel pyridine derivatives were shown to be potent and selective inhibitors of SHP2, with IC50 values in the low micromolar range. nih.gov Another study identified pyridine derivatives that effectively inhibited urease activity. nih.gov

The potential for this compound to act as an enzyme inhibitor would depend on its ability to first bind to the enzyme's active site, a process that would be influenced by the pyridine ring, and then for the epoxide to react with a nearby nucleophilic residue. This mode of action, known as mechanism-based inhibition or suicide inhibition, can lead to highly specific and potent enzyme inactivation.

Table 1: Examples of Enzyme Inhibition by Various Pyridine Derivatives

| Compound Class | Target Enzyme | Observed Activity |

|---|---|---|

| Pyridine-ureas | VEGFR-2 | Modest inhibitory activity with IC50 values in the micromolar range. mdpi.com |

| Pyridinylpiperazine derivatives | Urease | Potent inhibition with IC50 values lower than the standard inhibitor thiourea. nih.gov |

| Substituted Pyridine Derivatives | SHP2 | Selective inhibition with IC50 values in the low micromolar range. nih.gov |

This table presents data for various pyridine derivatives to illustrate the potential of the pyridine scaffold in enzyme inhibition, not for this compound itself.

The pyridine ring is a common structural motif in ligands for various receptors. For example, analogues of 3-(2-aminoethoxy)pyridine have been synthesized and evaluated as potent ligands for nicotinic acetylcholine receptors, with some compounds exhibiting high binding affinity (Ki values in the nanomolar range). nih.gov